Dual Modification Mitigates Duplex Destabilization: ms2m6A vs. ms2A
When placed at separated internal positions within an RNA duplex, the dual-modified N6-Methyl-2-methylthioadenosine (ms2m6A) destabilizes the duplex by 1.48 kcal/mol, whereas the single-modified analog 2-methylthioadenosine (ms2A) destabilizes the same core duplex by 2.81 kcal/mol [1]. This represents a 47% reduction in the destabilizing effect conferred by the 2-methylthio group when paired with an N6-methyl substituent.
| Evidence Dimension | Free energy difference (ΔΔG°₃₇) relative to adenosine-containing duplex |
|---|---|
| Target Compound Data | ms2m6A: 1.48 kcal/mol destabilization |
| Comparator Or Baseline | ms2A: 2.81 kcal/mol destabilization |
| Quantified Difference | 1.33 kcal/mol less destabilization (47% reduction) |
| Conditions | RNA duplex with separated internal U-A(Mod) base pairs; 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7.0 |
Why This Matters
This quantifies the synergistic effect of dual modification, demonstrating that ms2m6A confers a structurally distinct RNA environment that cannot be replicated by a single methylthio substitution.
- [1] Kierzek E, Kierzek R. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Res. 2003 Aug 1;31(15):4472-80. View Source
